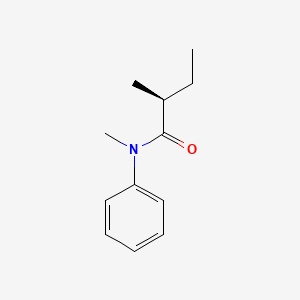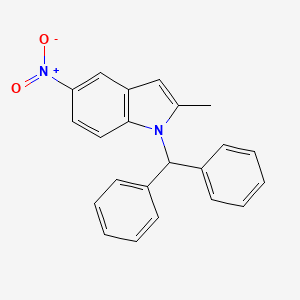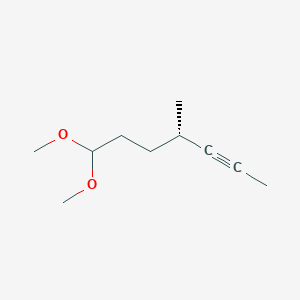
(2S)-N,2-Dimethyl-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N,2-Dimethyl-N-phenylbutanamide is an organic compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,2-Dimethyl-N-phenylbutanamide typically involves the reaction of 2-butanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the imine intermediate. This method offers the advantage of being scalable and efficient, allowing for the production of large quantities of the compound with high purity.
化学反应分析
Types of Reactions
(2S)-N,2-Dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-N,2-Dimethyl-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-N,2-Dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S)-N,2-Dimethyl-N-phenylpropanamide
- (2S)-N,2-Dimethyl-N-phenylpentanamide
- (2S)-N,2-Dimethyl-N-phenylhexanamide
Uniqueness
(2S)-N,2-Dimethyl-N-phenylbutanamide is unique due to its specific stereochemistry and the presence of a butanamide backbone. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
属性
CAS 编号 |
871826-36-7 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
(2S)-N,2-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/t10-/m0/s1 |
InChI 键 |
LNODIGSABOGNBQ-JTQLQIEISA-N |
手性 SMILES |
CC[C@H](C)C(=O)N(C)C1=CC=CC=C1 |
规范 SMILES |
CCC(C)C(=O)N(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)

![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)

